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Compound of Interest

4-(Bromomethyl)-1-fluoro-2-
Compound Name:
methoxybenzene

Cat. No.: B135417

An In-depth Technical Guide to 4-
(bromomethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

4-(bromomethyl)-1-fluoro-2-methoxybenzene is a key aromatic building block in medicinal
chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive
bromomethyl group, a fluorine atom, and a methoxy group, makes it a valuable precursor for
the synthesis of complex molecules, particularly in the development of novel therapeutics.

Key Identifiers

A comprehensive list of identifiers for 4-(bromomethyl)-1-fluoro-2-methoxybenzene is
provided below to facilitate its unambiguous identification in chemical databases and literature.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b135417?utm_src=pdf-interest
https://www.benchchem.com/product/b135417?utm_src=pdf-body
https://www.benchchem.com/product/b135417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

CAS Number 141080-73-1[1][2][3]

Molecular Formula CsHsBrFO[1][2][3]

Molecular Weight 219.05 g/mol [1][2][3]

IUPAC Name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Synonyms 3-Methoxy-4-fluorobenzyl bromide

InChl=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-

InChl

7(8)10/h2-4H,5H2,1H3
InChlKey XRLIROQMXLOJFO-UHFFFAOYSA-N
SMILES COclcc(CBr)ccclF

Physicochemical Data

Precise experimental physicochemical data for 4-(bromomethyl)-1-fluoro-2-methoxybenzene
is not readily available in published literature. However, based on its structure and data for
related compounds, the following properties can be estimated.

Property Estimated Value

Appearance Colorless to pale yellow liquid or solid
Boiling Point Not available

Melting Point Not available

Density Not available

Soluble in common organic solvents (e.g.,
Solubility dichloromethane, ethyl acetate). Insoluble in
water.

Synthesis and Experimental Protocols
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The most common and established method for the synthesis of 4-(bromomethyl)-1-fluoro-2-
methoxybenzene is the free-radical bromination of the corresponding methyl-substituted
precursor, 4-fluoro-2-methoxytoluene. This reaction is typically carried out using N-
Bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Synthetic Workflow

The overall synthetic strategy involves a single-step conversion of the commercially available
4-fluoro-2-methoxytoluene to the desired product.

Reacts with NBS, Radical Initiator (AIBN) to vield
(4-FIuoro-Z-methoxytquene Cacts Wl Non-polar solvent (e.g., CCla) 0 yie 4-(BromomethyI)-1—fluoro-2-methoxybenzene)
Heat/UV light

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(bromomethyl)-1-fluoro-2-methoxybenzene.

Detailed Experimental Protocol: Free-Radical
Bromination

This protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-
methoxytoluene.

Materials:

e 4-fluoro-2-methoxytoluene

e N-Bromosuccinimide (NBS), freshly recrystallized
» Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

e Carbon tetrachloride (CCla) or another suitable non-polar solvent (use of safer alternatives to
CCla is recommended)

e Saturated sodium bicarbonate solution
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o Water

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

o Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of
a radical initiator such as AIBN (approximately 0.02 equivalents) to the solution.

e Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical
chain reaction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen
or argon).

e Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or
Gas Chromatography (GC) until the starting material is consumed. This typically takes 1-4
hours.

o Work-up:
o Cool the reaction mixture to room temperature.

o Filter the mixture to remove the succinimide byproduct and wash the solid with a small
amount of the solvent.

o Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution,

water, and brine.
o Dry the organic layer over anhydrous MgSOas or Naz2SOa.
 Purification:

o Filter to remove the drying agent.
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o Concentrate the filtrate under reduced pressure to yield the crude product.

o Purify the crude product by flash column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-
(bromomethyl)-1-fluoro-2-methoxybenzene.

Role in Drug Development: A Key Building Block for
IAP Inhibitors

4-(bromomethyl)-1-fluoro-2-methoxybenzene serves as a crucial building block for the
synthesis of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists, also known as
SMAC mimetics. These compounds are a promising class of anti-cancer agents that function
by promoting programmed cell death (apoptosis) in tumor cells.

IAP Signaling Pathway and Mechanism of Action of
SMAC Mimetics

Inhibitor of Apoptosis (IAP) proteins, such as clAP1, clAP2, and XIAP, are frequently
overexpressed in cancer cells, leading to the suppression of apoptosis and promoting tumor
survival. These proteins exert their anti-apoptotic effects by binding to and inhibiting caspases,
the key executioner enzymes of apoptosis.

The endogenous protein SMAC/Diablo, released from the mitochondria during apoptosis,
antagonizes IAPs by binding to their Baculoviral IAP Repeat (BIR) domains, thereby liberating
caspases to initiate cell death. SMAC mimetics are designed to mimic the action of the N-
terminal tetrapeptide of SMAC.
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Caption: IAP signaling pathway and the mechanism of SMAC mimetics.

Synthesis of IAP Inhibitors

The 4-fluoro-2-methoxybenzyl moiety, introduced via 4-(bromomethyl)-1-fluoro-2-
methoxybenzene, is a key structural component in several potent IAP inhibitors. The
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bromomethyl group allows for the facile attachment of this fragment to a core scaffold through
nucleophilic substitution reactions. The fluorine and methoxy substituents on the aromatic ring
can enhance the binding affinity of the inhibitor to the BIR domains of IAPs and improve its
pharmacokinetic properties.

Spectral Data

Experimentally obtained spectral data for 4-(bromomethyl)-1-fluoro-2-methoxybenzene is
not widely available in public databases. The following tables provide predicted and
representative spectral data based on its chemical structure.

H NMR Spectroscopy (Predicted)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.1-7.3 m 3H Aromatic protons
4.45 S 2H -CHz2Br
3.85 S 3H -OCHs

Chemical Shift (6, ppm) Assignment
~150-160 (d, J = 245 Hz) C-F

~145-155 C-OCHs

~110-130 Aromatic C-H and C-Br
~55-60 -OCHs

~30-35 -CH2Br

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?)

Assignment

~3000-3100 Aromatic C-H stretch

~2850-2960 Aliphatic C-H stretch (-CHs, -CH2)

~1500-1600 Aromatic C=C stretch

~1250 C-O-C stretch (aryl ether)

~1000-1100 C-F stretch

~600-700 C-Br stretch

Mass Spectrometry (MS)

m/z Assignment

218/220 [M]* (Molecular ion peak, bromine isotope
pattern)

139 M- Br]*

109 [M - Br - OCH2]*

Safety and Handling

4-(bromomethyl)-1-fluoro-2-methoxybenzene is a reactive chemical and should be handled

with appropriate safety precautions in a well-ventilated fume hood.

» Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory

irritation.

 Precautionary Statements:

o Wear protective gloves, protective clothing, eye protection, and face protection.

o Do not breathe dust/fume/gas/mist/vapors/spray.

o IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with

water/shower.
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o IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

o Store locked up in a well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date
safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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